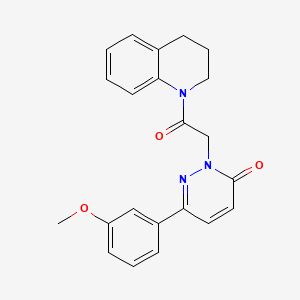

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

描述

This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group and at position 6 with a 3-methoxyphenyl moiety. Pyridazinones are heterocyclic systems known for diverse pharmacological activities, including acetylcholinesterase inhibition and kinase modulation . Synthetically, such compounds are typically prepared via alkylation of pyridazinone precursors using halides under reflux with potassium carbonate in acetone .

属性

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-28-18-9-4-7-17(14-18)19-11-12-21(26)25(23-19)15-22(27)24-13-5-8-16-6-2-3-10-20(16)24/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQIBABYESOUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

- Molecular Formula : C22H24N4O3

- Molecular Weight : 396.46 g/mol

1. Antiinflammatory Activity

Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can inhibit the production of pro-inflammatory cytokines such as IL-β in human HL-60 cells stimulated with lipopolysaccharide (LPS) .

2. Cytotoxicity and Antitumor Activity

Several studies have reported the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

Pyridazinones, including the compound , have been evaluated for their ability to inhibit specific enzymes associated with inflammatory pathways. Notably, some derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

The biological activity of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is likely mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the expression of IL-β and other cytokines, the compound may mitigate inflammatory responses.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

- Enzyme Modulation : Inhibition of COX enzymes could lead to decreased synthesis of prostaglandins, further alleviating inflammation.

Data Table: Biological Activity Overview

Case Studies

- Inflammation Model : A study involving LPS-induced inflammation in rat models demonstrated that pyridazinone derivatives reduced paw edema significantly compared to control groups. This supports their potential use as anti-inflammatory agents.

- Cancer Cell Lines : Research on breast cancer cell lines showed that treatment with similar pyridazinone derivatives resulted in a dose-dependent decrease in cell viability, highlighting their potential as chemotherapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazinone Derivatives

The target compound’s pyridazinone core is structurally analogous to derivatives reported in and , but its substitution pattern distinguishes it:

- Position 2: The 2-(3,4-dihydroquinolinyl)-2-oxoethyl group contrasts with simpler alkyl (e.g., methyl in ’s 3a) or piperazinyl (e.g., 4-chlorophenylpiperazinyl in ) substituents.

- Position 6: The 3-methoxyphenyl group differs from phenyl or 4-chlorophenyl groups in other pyridazinones. Methoxy groups often improve membrane permeability due to moderate lipophilicity, while chloro substituents may enhance electronic effects for target binding .

Dihydroquinoline-Containing Analogues

The 3,4-dihydroquinoline moiety in the target compound is shared with compounds in and , which exhibit bioactivity influenced by side-chain modifications:

- Compound 24 (): Features a 2-(1-methylpyrrolidinyl)ethyl group on dihydroquinoline. This substituent enhances basicity and may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

- Compound 26 () : Incorporates a thiophene-2-carboximidamide group, demonstrating how aryl modifications can tune receptor affinity. The target compound’s 3-methoxyphenyl group may similarly modulate selectivity .

Table 2: Dihydroquinoline Derivatives Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。